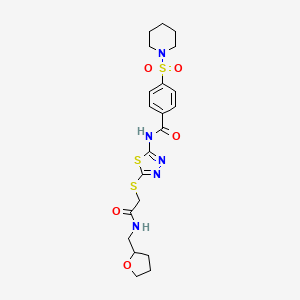

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5S3/c27-18(22-13-16-5-4-12-31-16)14-32-21-25-24-20(33-21)23-19(28)15-6-8-17(9-7-15)34(29,30)26-10-2-1-3-11-26/h6-9,16H,1-5,10-14H2,(H,22,27)(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBZGTITAIWUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a tetrahydrofuran moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The compound consists of several key functional groups:

- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.

- Tetrahydrofuran Moiety : Often enhances solubility and bioavailability.

- Piperidine Sulfonamide : Contributes to the compound's ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the tetrahydrofuran moiety in this compound may enhance its antimicrobial efficacy compared to simpler derivatives .

Anticancer Potential

The anticancer potential of thiadiazole derivatives has been extensively documented. Studies have shown that certain thiadiazole compounds exhibit cytotoxic effects against a range of cancer cell lines, including colon and lung cancer cells . The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may:

- Inhibit specific enzymes or receptors involved in disease processes.

- Alter cellular signaling pathways that lead to apoptosis in cancer cells.

- Exhibit synergistic effects when combined with other therapeutic agents .

Case Studies

-

Antimicrobial Screening : In vitro studies have demonstrated that derivatives of the thiadiazole moiety possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and fluconazole .

Compound MIC (µg/mL) Activity Against Thiadiazole Derivative A 32.6 Candida albicans Thiadiazole Derivative B 47.5 Escherichia coli - Cytotoxicity Assays : The compound has shown promising results in cytotoxicity assays against various cancer cell lines, with IC50 values indicating significant cell growth inhibition .

Future Directions

Given the structural complexity and preliminary biological activity data, further research is warranted to explore:

- Optimization of Structure : Modifications to enhance potency and reduce toxicity.

- Broader Biological Testing : Comprehensive testing against a wider range of pathogens and cancer types.

- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by the compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring , a piperidine moiety , and a tetrahydrofuran substituent , which contribute to its unique properties. The synthesis typically involves multi-step reactions that allow for the incorporation of various functional groups, enhancing its biological activity. For instance, the presence of the thiadiazole ring is significant as it is often associated with pharmacological properties such as anticancer and antimicrobial activities .

Synthesis Overview

The synthesis process generally includes:

- Formation of the Thiadiazole Ring : This step often involves the reaction of thiosemicarbazide with carbon disulfide.

- Functionalization : Subsequent reactions introduce the tetrahydrofuran moiety and piperidine sulfonyl groups.

- Final Product Isolation : The final compound is purified using techniques such as crystallization or chromatography.

Biological Activities

Research indicates that compounds containing thiadiazole moieties exhibit diverse biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of thiadiazoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : The compound's structure suggests potential efficacy against bacterial and fungal infections. Thiadiazole derivatives are known for their ability to disrupt microbial cell walls or interfere with metabolic pathways .

- Anti-inflammatory Effects : In silico studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, suggesting its potential in treating inflammatory diseases .

Case Studies

-

Anticancer Activity :

- A study demonstrated that a similar thiadiazole derivative showed significant cytotoxicity against various cancer cell lines, leading to further investigations into structure-activity relationships (SAR) to optimize efficacy.

-

Antimicrobial Efficacy :

- Research involving a related compound revealed promising results against resistant strains of bacteria, indicating that modifications to the thiadiazole structure could enhance antimicrobial potency.

-

Inhibitory Action on Inflammation :

- Molecular docking studies have suggested that this compound can effectively bind to target enzymes involved in inflammatory responses, paving the way for further experimental validation in vitro and in vivo.

Applications in Drug Development

Given its promising biological activities, N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide represents a valuable candidate for drug development. Its unique structural features allow for modifications that could lead to more potent derivatives with targeted therapeutic actions.

Potential Therapeutic Areas

- Cancer Therapy : Targeting specific cancer types with tailored derivatives.

- Infectious Diseases : Developing new antibiotics or antifungal agents.

- Inflammatory Disorders : Creating anti-inflammatory medications based on its inhibition profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

1,3,4-Thiadiazole vs. Thiazole/Oxadiazole Derivatives

- Thiadiazole vs.

- Oxadiazole Analogs: Compounds like 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide exhibit similar electronic profiles but differ in hydrogen-bonding capacity due to oxygen vs. sulfur atoms.

Table 1: Heterocycle Comparison

Substituent Variations

Amino Group Modifications

- THF-Methylamino vs. Piperidine: In N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives , the piperidine group enhances basicity (pKa ~10.5) compared to the THF-methylamino group (pKa ~8.9), affecting membrane permeability.

- Morpholine Derivatives : Morpholine-substituted analogs (e.g., ) improve aqueous solubility but reduce blood-brain barrier penetration due to increased polarity.

Sulfonamide Group Variations

Pharmacological Implications

- Bioisosteric Replacements: The THF-methylamino group could serve as a bioisostere for piperazine or morpholine moieties, balancing lipophilicity and hydrogen-bond donor capacity .

Research Findings and Challenges

- Synthetic Feasibility: The target compound’s synthesis likely follows routes analogous to , requiring careful optimization of THF-methylamino coupling .

- Activity Data Gaps: No direct IC50 or pharmacokinetic data for the target compound are available in the provided evidence.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole core. Critical steps include:

- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-mercapto-1,3,4-thiadiazole) with a chloroethylamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Amide coupling : Using coupling agents like EDCI/HOBt for introducing the tetrahydrofuran-methylamino group .

- Sulfonylation : Introducing the piperidin-1-ylsulfonyl moiety via sulfonyl chloride intermediates in anhydrous dichloromethane .

Key Parameters : - Temperature control (±2°C) to avoid side reactions.

- Solvent choice (e.g., DMF for polar intermediates, CH₂Cl₂ for sulfonylation).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. Table 1: Analytical Techniques for Characterization

| Technique | Key Parameters Monitored | Purpose |

|---|---|---|

| ¹H/¹³C NMR | δ 2.5–3.5 ppm (tetrahydrofuran CH₂), δ 7.5–8.5 ppm (benzamide aromatic protons) | Confirm structural integrity |

| HRMS | Exact mass matching (e.g., m/z 550.1234) | Verify molecular formula |

| HPLC | Retention time (e.g., 12.3 min, C18 column) | Assess purity (>95%) |

Q. How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.

- Photostability : Expose to UV light (254 nm) for 24 hours and monitor degradation via HPLC .

- Solution Stability : Store in DMSO or aqueous buffers (pH 4–9) at 4°C/25°C for 7 days; track changes by NMR .

Critical Observations : - The tetrahydrofuran ring may hydrolyze under strongly acidic conditions (pH < 3), requiring neutral buffers .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in:

- Tetrahydrofuran substituents : Replace with other heterocycles (e.g., morpholine) to alter lipophilicity .

- Sulfonyl group : Test piperidine vs. azetidine sulfonamides for steric effects .

- Biological Assays :

- Anticancer activity : Screen against NCI-60 cell lines; compare IC₅₀ values .

- Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) due to thiadiazole’s electrophilic sulfur .

Q. Table 2: Example SAR Data

| Analog | Modification | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Parent Compound | None | 1.2 | Reference |

| Analog A | Piperidine → Azetidine | 3.8 | Reduced steric hindrance |

| Analog B | Tetrahydrofuran → Morpholine | 0.9 | Improved solubility |

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or compound degradation. Strategies include:

- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .

- Metabolite Analysis : Perform LC-MS to detect degradation products (e.g., oxidized thiadiazole) during assays .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO < 0.1%) .

Q. What computational methods are suitable for predicting target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to cysteine proteases; focus on thiadiazole’s sulfur interacting with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonyl-piperidine group in hydrophobic pockets .

- QSAR Models : Develop models using descriptors like logP and polar surface area to predict bioavailability .

Q. How to validate the compound’s mechanism of action in cellular models?

Methodological Answer:

- Gene Knockdown : Use siRNA to silence putative targets (e.g., caspase-3) and observe rescue of cytotoxicity .

- Western Blotting : Measure apoptosis markers (e.g., PARP cleavage) post-treatment .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by heating lysates and detecting stabilized proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.